1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
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Overview
Description
1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a complex organic compound that features a naphthalene ring, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkyl halide under Friedel-Crafts alkylation conditions.
Synthesis of the Pyridin-4-ylmethyl Intermediate: The pyridine ring is functionalized with a thiophene group through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Coupling of Intermediates: The final step involves the coupling of the naphthalen-1-ylmethyl intermediate with the pyridin-4-ylmethyl intermediate using a urea-forming reaction, typically under mild conditions with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction may produce naphthalen-1-ylmethanol derivatives.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-ylmethyl)-3-(pyridin-4-ylmethyl)urea: Lacks the thiophene ring, which may affect its bioactivity and chemical properties.
1-(Naphthalen-1-ylmethyl)-3-((2-(furan-3-yl)pyridin-4-yl)methyl)urea: Contains a furan ring instead of a thiophene ring, potentially altering its reactivity and applications.
Uniqueness
1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is unique due to the presence of both thiophene and pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-22(25-14-18-6-3-5-17-4-1-2-7-20(17)18)24-13-16-8-10-23-21(12-16)19-9-11-27-15-19/h1-12,15H,13-14H2,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQXLJNAFSINDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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